molecular formula C7H3Cl2FO B183730 2,6-Dichloro-benzoyl fluoride CAS No. 195823-07-5

2,6-Dichloro-benzoyl fluoride

Cat. No. B183730
M. Wt: 193 g/mol
InChI Key: IBNUJVBCSKFVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-benzoyl fluoride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and has a strong odor. This compound is used in various fields of research, such as medicinal chemistry, biochemistry, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-benzoyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile. This covalent bond formation leads to the inhibition of enzyme activity and protein modification.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dichloro-benzoyl fluoride depend on the specific application. In medicinal chemistry, this compound is used to create drugs that target specific enzymes. In biochemistry, it is used to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.

Advantages And Limitations For Lab Experiments

The advantages of using 2,6-Dichloro-benzoyl fluoride in lab experiments include its high reactivity and specificity for nucleophiles. This makes it a useful tool for studying enzyme inhibition and protein modification. However, the limitations include its strong odor and toxicity. This compound should be handled with care and proper safety precautions should be taken.

Future Directions

There are several future directions for the use of 2,6-Dichloro-benzoyl fluoride in scientific research. One direction is the development of new drugs that target specific enzymes. Another direction is the study of protein modification and its role in disease. Additionally, this compound can be used to create new compounds with specific properties for use in various fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2,6-Dichloro-benzoyl fluoride is a highly reactive and specific compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has a wide range of applications and is a useful tool for studying enzyme inhibition, protein modification, and organic synthesis.

Synthesis Methods

The synthesis of 2,6-Dichloro-benzoyl fluoride can be achieved through several methods. One of the most commonly used methods is the reaction of 2,6-dichlorobenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as pyridine. Another method involves the reaction of 2,6-dichlorobenzoyl chloride with potassium fluoride. This reaction takes place in the presence of a solvent, such as dimethyl sulfoxide.

Scientific Research Applications

2,6-Dichloro-benzoyl fluoride is used in various fields of scientific research. It is widely used in medicinal chemistry to synthesize new drugs. This compound is also used in biochemistry to study enzyme inhibition and protein modification. In organic synthesis, it is used to create new compounds with specific properties. Additionally, 2,6-Dichloro-benzoyl fluoride is used in the production of insecticides and herbicides.

properties

CAS RN

195823-07-5

Product Name

2,6-Dichloro-benzoyl fluoride

Molecular Formula

C7H3Cl2FO

Molecular Weight

193 g/mol

IUPAC Name

2,6-dichlorobenzoyl fluoride

InChI

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H

InChI Key

IBNUJVBCSKFVIZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)F)Cl

synonyms

Benzoyl fluoride, 2,6-dichloro- (9CI)

Origin of Product

United States

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